molecular formula C21H19FO4S B5202327 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No. B5202327
M. Wt: 386.4 g/mol
InChI Key: UHKMONFGYAWZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known as FSMP, is a chemical compound that has been the subject of scientific research due to its potential use as a medication. FSMP belongs to the class of compounds known as chalcones, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in moderate to good yields. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been fully established. In addition, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

For research on 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone include the development of derivatives with improved efficacy and selectivity, investigation of its pharmacokinetics and pharmacodynamics in vivo, and exploration of its potential therapeutic use for various diseases.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves the reaction of 4-fluoroacetophenone, 5-methyl-2-furfural, and 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at room temperature. The yield of this compound varies depending on the reaction conditions, but it can be obtained in moderate to good yields.

Scientific Research Applications

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has been the subject of scientific research due to its potential use as a medication. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO4S/c1-14-3-10-18(11-4-14)27(24,25)21(20-12-5-15(2)26-20)13-19(23)16-6-8-17(22)9-7-16/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKMONFGYAWZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.